molecular formula C18H11FN2O4 B2906552 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-60-4

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2906552
CAS No.: 892756-60-4
M. Wt: 338.294
InChI Key: VMBVIVUNWLXXOB-UHFFFAOYSA-N
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Description

3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a synthetic heterocyclic compound combining a coumarin backbone with a 1,2,4-oxadiazole moiety substituted at the 2-fluorophenyl position. The coumarin core (2H-chromen-2-one) is modified at the 8-position with a methoxy group and at the 3-position with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl substituent.

The compound’s synthesis likely involves cyclization reactions to form the oxadiazole ring, followed by coupling with the coumarin scaffold. Crystallographic refinement tools such as SHELXL () and visualization software like WinGX/ORTEP () are critical for confirming its three-dimensional structure.

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-14-8-4-5-10-9-12(18(22)24-15(10)14)17-20-16(21-25-17)11-6-2-3-7-13(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVIVUNWLXXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves the condensation of 8-methoxy-2H-chromen-2-one with 3-(2-fluorophenyl)-1,2,4-oxadiazole. Key steps include:

  • Formation of the oxadiazole ring: : This is achieved by reacting a hydrazide derivative with an aromatic nitrile under acidic conditions.

  • Condensation with the chromenone: : The resulting oxadiazole derivative is then condensed with 8-methoxychromenone in the presence of a catalyst like acetic acid or sulfuric acid to facilitate the formation of the final compound.

Industrial Production Methods:

On an industrial scale, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction conditions and scalability. Solvent-free conditions or the use of microwave-assisted synthesis may also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce additional functional groups.

  • Reduction: : Hydrogenation can be used to reduce double bonds or introduce hydrogen atoms.

  • Substitution: : Various nucleophiles can replace existing groups on the oxadiazole or chromenone rings.

Common Reagents and Conditions:

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Halogenated reagents or organometallic compounds such as Grignard reagents.

Major Products:

The major products from these reactions vary, but often include derivatives with functional groups such as hydroxyl, amino, or alkyl groups added to the oxadiazole or chromenone moieties.

Scientific Research Applications

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one has diverse applications:

  • Chemistry: : Utilized in the synthesis of other complex organic molecules.

  • Biology: : Investigated for its potential as a fluorescent probe or as a scaffold in the development of enzyme inhibitors.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets, including:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways Involved: : It can modulate biochemical pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks explicit data on 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one, comparisons can be inferred from structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name / ID Core Structure Key Substituents Potential Implications
Target Compound Coumarin + 1,2,4-oxadiazole 8-methoxy, 3-(2-fluorophenyl-oxadiazole) Enhanced lipophilicity (fluorine) and electronic modulation (methoxy) may influence bioavailability or target binding.
Patent Compound () Imidazolidine-dione + 1,2,4-oxadiazole Trifluoromethyl, isobutylsulfonyl, morpholinoethyl Bulky substituents (e.g., trifluoromethyl) improve metabolic stability; sulfonyl groups enhance solubility.
FDB018319 () Pyrano-chromen-one 2,4-dihydroxyphenyl, 5-methoxy, 8,8-dimethyl Hydroxyl groups increase polarity; dimethyl groups may sterically hinder enzymatic degradation.
Oxadiazole Derivatives () Pyrazole + sulfanyl-chlorophenyl Chlorophenyl, trifluoromethyl Halogen substituents (Cl, F) improve membrane permeability; sulfanyl groups may modulate redox activity.

Key Observations

Oxadiazole Modifications : The 1,2,4-oxadiazole ring in the target compound is less sterically hindered compared to the patent compound (), which features a trifluoromethyl group. This may enhance the target compound’s binding flexibility in enzyme-active sites.

Fluorine vs.

Coumarin vs. Pyrano-Chromen-One: The methoxy group at the 8-position of the coumarin core (target compound) contrasts with the 5-methoxy and dimethyl groups in FDB018319 (). Methoxy groups typically enhance metabolic stability compared to hydroxyl groups.

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